molecular formula C23H30FN3O3S B2475896 N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-4-phenylbutanamide CAS No. 1021058-63-8

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-4-phenylbutanamide

Cat. No.: B2475896
CAS No.: 1021058-63-8
M. Wt: 447.57
InChI Key: QNNBJKNHRSYGKO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-4-phenylbutanamide consists of a central amide group (butanamide) linked to a sulfonyl group and a piperazine ring. The fluorophenyl substituent enhances its lipophilicity and potential interactions with biological targets .

Scientific Research Applications

Receptor Antagonism

One prominent application of derivatives similar to "N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-4-phenylbutanamide" is in the development of receptor antagonists. For instance, derivatives have been identified as potent adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity, illustrating their potential for therapeutic use in diseases where the A2B receptor plays a critical role (Borrmann et al., 2009). Additionally, small molecule motilin receptor agonists derived from similar compounds have been explored for gastrointestinal motility disorders, demonstrating significant activity in enhancing gastric antrum tissue contractions (Westaway et al., 2009).

Antimicrobial Activities

Derivatives have shown antibacterial properties, indicating their potential in addressing microbial infections. For example, novel piperazine derivatives exhibited enhanced antibacterial activities against various pathogens, suggesting a valuable application in the development of new antibacterial agents (Qi, 2014).

Synthesis Methodologies

The compound's structural framework has been utilized in synthesizing a range of bioactive molecules. Techniques involving the use of α-phenylvinylsulfonium salts for synthesizing N-heterocycles like morpholines and piperazines demonstrate the compound's utility in chemical synthesis, providing pathways to generate pharmacologically relevant structures (Matlock et al., 2015).

Properties

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-4-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3O3S/c24-21-11-4-5-12-22(21)26-15-17-27(18-16-26)31(29,30)19-7-14-25-23(28)13-6-10-20-8-2-1-3-9-20/h1-5,8-9,11-12H,6-7,10,13-19H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNBJKNHRSYGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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